molecular formula C13H13N5O4 B1240084 N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

Cat. No.: B1240084
M. Wt: 303.27 g/mol
InChI Key: SVNGKQKCQKQFIE-RIYZIHGNSA-N
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Description

N-[1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide is a C-nitro compound.

Scientific Research Applications

1. Coordination Complexes and Antioxidant Activity

  • N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide and related compounds have been used in the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, as evidenced by various in vitro assays like DPPH, ABTS, and FRAP (Chkirate et al., 2019).

2. Synthesis and Spectroscopic Characterization

  • The compound has been involved in synthesis and spectroscopic characterization studies, contributing to the development of new chemical compounds with potential applications in various fields (Salian, Narayana, & Sarojini, 2017).

3. Anticancer Drug Development

  • Derivatives of this chemical structure have been investigated for their potential as Collapsin response mediator protein 1 (CRMP 1) inhibitors, which are relevant in the context of small lung cancer treatment (Panchal, Rajput, & Patel, 2020).

4. Anti-inflammatory Activity

  • Research has also been conducted on related compounds for their anti-inflammatory activity, indicating potential applications in the treatment of inflammatory conditions (Sunder & Maleraju, 2013).

5. Antimicrobial Activities

  • Novel derivatives involving the this compound structure have been synthesized and shown to possess significant antimicrobial activities against various bacteria and fungi (Saravanan et al., 2010).

6. Synthesis and Structural Analysis

  • The compound has been a key component in the synthesis of new Schiff bases with potential applications in chemistry and pharmacology. These studies include crystal structure analysis and density functional theory (Raza et al., 2021).

7. Green Synthesis and Antimicrobial Inhibition

  • Green synthesis methods involving N-substituted benzimidazoles derived from the compound have shown promise as inhibitors against Methicillin-Resistant Staphylococcus aureus (MRSA), indicating potential applications in addressing antibiotic-resistant bacterial infections (Chaudhari et al., 2020).

Properties

Molecular Formula

C13H13N5O4

Molecular Weight

303.27 g/mol

IUPAC Name

N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C13H13N5O4/c1-8(9-2-4-11(5-3-9)18(21)22)14-16-12(19)6-10-7-13(20)17-15-10/h2-5,7H,6H2,1H3,(H,16,19)(H2,15,17,20)/b14-8+

InChI Key

SVNGKQKCQKQFIE-RIYZIHGNSA-N

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC(=O)NN1)/C2=CC=C(C=C2)[N+](=O)[O-]

SMILES

CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide
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N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide
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N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide
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N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

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